PTP1B-IN-18K -

PTP1B-IN-18K

Catalog Number: EVT-1535537
CAS Number:
Molecular Formula: C25H27NO3S2
Molecular Weight: 453.615
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTP1B-IN-18K is a novel non-competitive potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Source and Classification

PTP1B-IN-18K is classified within a broader category of small molecule inhibitors targeting protein tyrosine phosphatases. It has been synthesized through various chemical methods aimed at producing compounds with high specificity and potency against PTP1B. The compound is part of ongoing research efforts to develop selective inhibitors that can modulate PTP1B activity without affecting other phosphatases, which is crucial for minimizing side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of PTP1B-IN-18K involves several steps typically including:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various chemical reactions.
  2. Reaction Conditions: Specific conditions such as temperature, solvent, and catalysts are optimized to facilitate the desired transformations.
  3. Purification: Post-synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted materials.

For instance, a common approach includes the use of oxovanadium complexes that have shown potential as PTP1B inhibitors due to their ability to mimic phosphate groups, which are crucial for enzyme activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of PTP1B-IN-18K can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule, including bond lengths and angles.

  • Molecular Formula: The specific molecular formula for PTP1B-IN-18K needs to be referenced from experimental data.
  • 3D Structure: Computational modeling can also be employed to visualize the three-dimensional conformation of the compound, which is essential for understanding its interaction with the target enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

PTP1B-IN-18K undergoes specific chemical reactions that are critical for its function as an inhibitor. These include:

  1. Binding Interactions: The compound binds to the active site or allosteric sites of PTP1B, inhibiting its phosphatase activity.
  2. Inhibition Mechanism: The mechanism of action may involve competitive inhibition where the inhibitor competes with substrate molecules for binding to the enzyme's active site.

Quantitative analysis such as calculating IC50 values (the concentration required to inhibit 50% of enzyme activity) is often performed to assess the potency of PTP1B-IN-18K compared to standard inhibitors like sodium orthovanadate .

Mechanism of Action

Process and Data

The mechanism by which PTP1B-IN-18K exerts its inhibitory effects involves:

  • Active Site Interaction: The compound likely forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site of PTP1B.
  • Conformational Changes: Binding may induce conformational changes in the enzyme that stabilize it in an inactive form, preventing substrate access .

Molecular dynamics simulations can provide insights into these interactions at an atomic level, revealing how the inhibitor stabilizes certain conformations of PTP1B .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PTP1B-IN-18K include:

  • Solubility: Information on solubility in various solvents is crucial for formulation development.
  • Stability: Stability under different pH conditions and temperatures can affect storage and handling.

Chemical properties such as reactivity with other compounds or susceptibility to hydrolysis should also be characterized to ensure safe handling in laboratory settings.

Applications

Scientific Uses

PTP1B-IN-18K has several potential applications in scientific research:

  • Diabetes Research: As a selective inhibitor of PTP1B, it can be utilized in studies aimed at understanding insulin signaling pathways and developing treatments for type 2 diabetes.
  • Drug Development: Insights gained from studies on this compound can guide the design of new therapeutics targeting similar pathways in metabolic disorders.
  • Biochemical Assays: It may serve as a tool compound in biochemical assays to study phosphatase activity and inhibition mechanisms.
Introduction to PTP1B as a Therapeutic Target

Biochemical Role of Protein Tyrosine Phosphatase 1B (PTP1B) in Cellular Signaling

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor tyrosine phosphatase first isolated in 1988. It functions as a critical regulator of tyrosine phosphorylation homeostasis by catalyzing the dephosphorylation of phosphotyrosine residues on key signaling proteins [1] [3]. The enzyme features a conserved N-terminal catalytic domain containing a nucleophilic cysteine residue (Cys215), flanked by two proline-rich motifs and a C-terminal regulatory segment that localizes it to the endoplasmic reticulum [3] [4]. High-resolution crystallography (1.43 Å) reveals that PTP1B adopts a compact phosphatase fold with a deep catalytic pocket that recognizes phosphorylated substrates like the insulin receptor (IR) and insulin receptor substrates (IRS) [4].

PTP1B directly dephosphorylates tyrosine kinase receptors including the insulin receptor (IR), leptin receptor (ObR), and epidermal growth factor receptor (EGFR). This terminates downstream signaling cascades such as the IRS-1/PI3K/AKT pathway responsible for GLUT4 translocation and glucose uptake [1] [2]. Additionally, PTP1B regulates JAK2/STAT signaling downstream of cytokine receptors, impacting immune responses and metabolic functions [6]. Its activity is thus pivotal in maintaining energy balance, growth signaling, and cellular homeostasis.

PTP1B Dysregulation in Metabolic and Oncogenic Pathways

PTP1B overexpression is pathologically implicated in multiple diseases through distinct mechanisms:

  • Metabolic Disorders: Elevated PTP1B expression in muscle, liver, and adipose tissue desensitizes insulin receptors, contributing to insulin resistance—a hallmark of type 2 diabetes mellitus (T2DM). Concurrently, it dephosphorylates JAK2 downstream of leptin receptors, promoting leptin resistance and obesity [2] [3].
  • Cancer: PTP1B is overexpressed in HER2+ breast cancer and ovarian carcinomas, where it enhances ERBB2 (HER2) signaling and drives metastatic progression [3]. Paradoxically, it acts as a tumor suppressor in other contexts (e.g., colorectal cancer), highlighting tissue-specific roles [3] [6].
  • Immune Dysregulation: PTP1B modulates hematopoietic cell development by regulating CSF1R, FLT3, and JAK/STAT pathways. Dysregulation accelerates leukemogenesis and disrupts monocyte/granulocyte differentiation [6].

Table 1: Diseases Associated with PTP1B Dysregulation

Disease CategoryMolecular MechanismsKey Pathways Affected
Type 2 DiabetesIR/IRS-1 dephosphorylationInsulin signaling → GLUT4 translocation
ObesityJAK2 dephosphorylationLeptin signaling → satiety regulation
HER2+ Breast CancerERBB2 stabilizationGrowth factor signaling → metastasis
Acute Myeloid LeukemiaFLT3/JAK2 hyperactivationHematopoietic cell proliferation

Rationale for Targeting PTP1B in Disease Intervention

PTP1B inhibition represents a dual-pathway therapeutic strategy:

  • Metabolic Benefits: Inhibitors enhance insulin sensitivity by prolonging IR phosphorylation, increasing glucose uptake. Simultaneously, they potentiate leptin signaling, reducing adiposity and improving lipid metabolism [1] [5].
  • Oncogenic Modulation: In HER2+ cancers, PTP1B inhibition suppresses tumor growth by destabilizing ERBB2 and downstream proliferative pathways [3].
  • Immune Regulation: Inhibitors ameliorate inflammation by modulating JAK/STAT activity in immune cells, offering potential in autoimmune diseases [6].

Genetic evidence supports this rationale: PTP1B-knockout mice exhibit improved glucose tolerance, reduced adiposity, and resistance to diet-induced obesity [1] [3].

Challenges in Developing Selective PTP1B Inhibitors

Despite its therapeutic promise, PTP1B drug development faces significant hurdles:

  • Structural Homology: The catalytic site shares 72–74% sequence identity with T-cell protein tyrosine phosphatase (TCPTP), leading to off-target effects. TCPTP inhibition causes lethal immune dysregulation in mice, underscoring the need for selectivity [3] [6].
  • Bioavailability Issues: The catalytic pocket’s positive charge favors polar/charged inhibitors with poor membrane permeability [1] [5].
  • Allosteric Complexity: Although targeting less conserved allosteric sites (e.g., the C-terminal non-catalytic region) improves selectivity, identifying clinically viable compounds remains challenging [4].

Table 2: Strategies for PTP1B Inhibitor Development

StrategyAdvantagesLimitationsExamples
OrthostericHigh potencyLow selectivityErtiprotafib (failed)
AllostericImproved selectivityLimited bioavailabilityTrodusquemine
Bidentate InhibitorsEnhanced specificitySynthetic complexityNone clinically approved
Gene SilencingTarget specificityDelivery challengesPreclinical stage

Properties

Product Name

PTP1B-IN-18K

IUPAC Name

4-((([1,1'-Biphenyl]-4-ylmethyl)thio)methyl)-N-(butylsulfonyl)benzamide

Molecular Formula

C25H27NO3S2

Molecular Weight

453.615

InChI

InChI=1S/C25H27NO3S2/c1-2-3-17-31(28,29)26-25(27)24-15-11-21(12-16-24)19-30-18-20-9-13-23(14-10-20)22-7-5-4-6-8-22/h4-16H,2-3,17-19H2,1H3,(H,26,27)

InChI Key

HNGRJTNBBBAWSU-UHFFFAOYSA-N

SMILES

O=C(NS(=O)(CCCC)=O)C1=CC=C(CSCC2=CC=C(C3=CC=CC=C3)C=C2)C=C1

Solubility

Soluble in DMSO

Synonyms

PTP1B-IN-18K; PTP1B-IN-18K; PTP1B-IN-18K

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.